Crassiflorone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

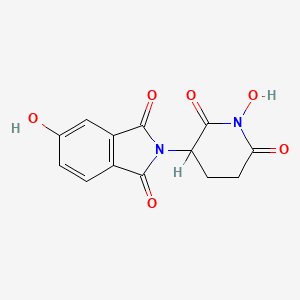

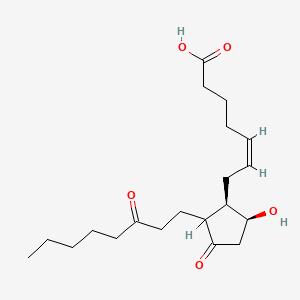

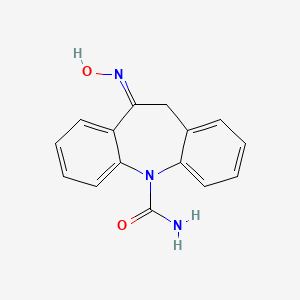

Crassiflorone is a natural product found in Diospyros crassiflora with data available.

Applications De Recherche Scientifique

Anti-Trypanosomal Properties : Crassiflorone derivatives were synthesized and evaluated for their potential as anti-trypanosomatid agents. They showed inhibitory effects on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase and Trypanosoma cruzi trypanothione reductase, with some derivatives inhibiting Trypanosoma brucei growth at low concentrations without affecting human cell viability. Further optimization is needed to address metabolic liabilities, including solubility and cytochromes P450 inhibition (Uliassi et al., 2017).

Antimicrobial Activity : A study identified crassiflorone as a new naphthoquinone from Diospyros crassiflora, along with other known compounds. These compounds exhibited significant antimicrobial activity against bacteria and yeasts (Tangmouo et al., 2006).

Antimycobacterial and Antigonorrhoeal Activities : Crassiflorone, among other naphthoquinones from Diospyros species, showed potent antimycobacterial and antigonorrhoeal activities. They were effective against Mycobacterium tuberculosis strains and Neisseria gonorrhoeae, suggesting potential for new antimicrobial drugs (Kuete et al., 2009).

Antidepressant-like Effects : Crassifoside H, a compound related to crassiflorone, showed antidepressant-like effects in rats under chronic unpredictable mild stress. It modulated the hypothalamic-pituitary-adrenal axis, increased serotonin receptor expression, and activated the brain-derived neurotrophic factor-ERK signaling pathway (Zhang et al., 2017).

Synthesis and Structural Studies : Research focused on synthesizing the structure of crassiflorone and exploring its chemical properties. These studies provide insights into the compound's structure and potential for further modification and application (Padwal et al., 2011).

Antiproliferative Potential in Cancer Cells : An alkaloid and acetogenin-rich fraction from Annona crassiflora fruit peel showed antiproliferative potential in human liver cancer HepG2 cells. It modulated key cellular processes, suggesting its potential for further studies in antitumoral applications (Justino et al., 2021).

Nutritional, Functional, and Economic Potential : Annona crassiflora, a plant from which crassiflorone is derived, has been identified for its high nutritional, functional, and economic potential. It contains a range of bioactive compounds with various biological activities, underscoring its potential for various industrial applications (Arruda & Pastore, 2019).

Anti-inflammatory and Antinociceptive Properties : Croton crassifolius, another plant source of crassiflorone, demonstrated anti-inflammatory and antinociceptive effects in animal models, supporting its traditional use for treating pain and inflammation (Zhao et al., 2012).

Propriétés

Nom du produit |

Crassiflorone |

|---|---|

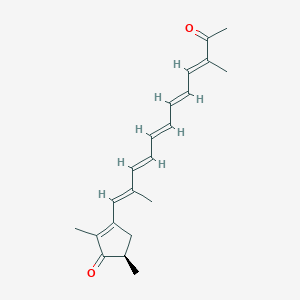

Formule moléculaire |

C21H12O6 |

Poids moléculaire |

360.3 g/mol |

Nom IUPAC |

8-hydroxy-6,15-dimethyl-12,20-dioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4(9),5,7,14,16,18-octaene-3,10,21-trione |

InChI |

InChI=1S/C21H12O6/c1-8-6-10-14(11(22)7-8)18(24)20-15(17(10)23)16-19(27-20)13-9(2)4-3-5-12(13)26-21(16)25/h3-7,22H,1-2H3 |

Clé InChI |

ITBVMLGZYFLEOG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=C3C(=O)C5=C(C4=O)C(=CC(=C5)C)O |

Synonymes |

crassiflorone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)

![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)